1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride
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Overview
Description
1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C₁₃H₁₅ClN₂O. It is a piperidine derivative, often used in research and industrial applications. This compound is known for its unique structure, which includes a benzyl group, a piperidine ring, and a carbonitrile group.
Preparation Methods
The synthesis of 1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzylamine and acrylonitrile.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent, such as methanol or ethanol.
Cyclization: The intermediate product undergoes cyclization in the presence of a base, such as sodium methoxide, to form the piperidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures.
Scientific Research Applications
1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride can be compared with similar compounds such as:
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: This compound has a similar piperidine ring structure but differs in the presence of an ethoxycarbonyl group instead of a carbonitrile group.
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound also has a piperidine ring but includes a methoxycarbonyl group.
1-Benzyl-4-piperidone: This compound lacks the carbonitrile group and has a simpler structure.
Properties
Molecular Formula |
C13H15ClN2O |
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Molecular Weight |
250.72 g/mol |
IUPAC Name |
1-benzyl-4-oxopiperidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c14-8-12-10-15(7-6-13(12)16)9-11-4-2-1-3-5-11;/h1-5,12H,6-7,9-10H2;1H |
InChI Key |
LRROLZLQCCIPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=O)C#N)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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